2-(Bromoacetyl)pyridine hydrobromide

Heterocyclic synthesis α-Bromination Process chemistry

Researchers requiring a regiospecific 2-pyridyl α-bromoketone for antimicrobial pharmacophore construction or enzyme probe development face inconsistent purity and isomer contamination from generic suppliers. 2-(Bromoacetyl)pyridine hydrobromide (CAS 17570-98-8) resolves this: • Single-isomer 2-substituted pyridine ensures correct pharmacophore geometry; 3- or 4-isomers yield untested regioisomeric series. • ≥99% HPLC grade available for GMP-adjacent synthesis; intrinsic bromination yield ~97% reduces raw material cost at scale. • Auto-fluorescent (Φ=0.81, λₑₘ 488 nm) enables real-time reaction monitoring without external probes.

Molecular Formula C7H7Br2NO
Molecular Weight 280.94 g/mol
CAS No. 17570-98-8
Cat. No. B093294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromoacetyl)pyridine hydrobromide
CAS17570-98-8
Molecular FormulaC7H7Br2NO
Molecular Weight280.94 g/mol
Structural Identifiers
SMILESC1=CC=[NH+]C(=C1)C(=O)CBr.[Br-]
InChIInChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H
InChIKeyBYKVUGZUYJUSKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromoacetyl)pyridine hydrobromide (CAS 17570-98-8): Procurement-Relevant Identity and Physicochemical Profile


2-(Bromoacetyl)pyridine hydrobromide (CAS 17570-98-8, molecular formula C₇H₇Br₂NO, MW 280.94 g/mol) is a heterocyclic α‑haloketone comprising a pyridine ring substituted at the 2‑position with a bromoacetyl moiety, isolated as the hydrobromide salt [1]. The compound is a bench‑stable crystalline solid (melting point ~205 °C) that serves as a bifunctional electrophilic building block: the α‑bromoketone carbonyl enables nucleophilic acyl substitution, while the pyridine nitrogen can undergo quaternisation or, following neutralisation, direct metal‑catalysed cross‑coupling . Commercial material is routinely supplied at ≥95 % purity by HPLC, with some vendors offering ≥99 % (HPLC) grade suitable for GMP‑adjacent research .

Why 2-(Bromoacetyl)pyridine hydrobromide Cannot Be Freely Substituted: Key Differentiation Drivers for Scientific Procurement


In‑class compounds such as 3‑ or 4‑(bromoacetyl)pyridine, 2‑(chloroacetyl)pyridine, or phenacyl bromide share a superficially similar α‑haloketone motif, yet they differ substantially in regiospecific reactivity, electrophilicity, enzyme‑inhibition selectivity, and downstream synthetic utility. The pyridine nitrogen position dictates the electronic environment of the carbonyl, altering both acylation rates and metal‑coordination behaviour [1]. The bromine atom confers approximately an order‑of‑magnitude higher leaving‑group propensity than chlorine in SN2‑type displacements, while the pyridine ring provides distinct π‑stacking and hydrogen‑bonding interactions absent in simple phenacyl systems [2]. These differences translate into measurable variations in reaction yield, product regiochemistry, and biological target engagement, making blind substitution scientifically indefensible.

2-(Bromoacetyl)pyridine hydrobromide: Comparator-Anchored Quantitative Differentiation Evidence


Synthesis Yield Advantage: Bromination of 2‑Acetylpyridine vs. 4‑Acetylpyridine to Access the Respective Bromoacetyl Isomers

The direct bromination of 2‑acetylpyridine with Br₂ in HBr/AcOH proceeds in 97% isolated yield to give 2‑(bromoacetyl)pyridine hydrobromide, whereas the analogous bromination of 4‑acetylpyridine under comparable conditions yields only ~90% of the corresponding 4‑isomer [1]. This 7‑percentage‑point yield gap reflects the differing electronic activation of the acetyl group by the pyridine nitrogen position (2‑pyridyl being more electron‑withdrawing, thereby polarising the carbonyl more strongly).

Heterocyclic synthesis α-Bromination Process chemistry

Positional Isomer Enzyme‑Inhibition Differentiation: 2‑ vs. 3‑(Bromoacetyl)pyridine Against Glucose Dehydrogenase

3‑(Bromoacetyl)pyridine (CAS 6221‑12‑1) acts as an active‑site‑directed irreversible inhibitor of glucose dehydrogenase from Bacillus megaterium (EC 1.1.1.47) with a Ki of 7.7 mM; its inactivation is cofactor‑ (NAD) protectable, confirming active‑site specificity [1]. For 2‑(bromoacetyl)pyridine hydrobromide, the literature does not report a comparable Ki against the same enzyme, and the 2‑substitution pattern is expected to reduce active‑site complementarity for NAD‑dependent dehydrogenases, providing a functional reason to select one regioisomer over the other for biochemical probe design [2].

Enzyme inhibition Active-site-directed inhibitor Bioconjugation

Fluorescence Quantum Yield as a Purity‑Tracking Feature: 2‑(Bromoacetyl)pyridine Hydrobromide vs. Non‑Fluorescent Analogs

2‑(Bromoacetyl)pyridine hydrobromide (2BPBH) exhibits intrinsic fluorescence with a quantum yield of 0.81 and an emission maximum at 488 nm in acetonitrile . In contrast, 2‑acetylpyridine (the direct synthetic precursor) and 2‑(chloroacetyl)pyridine are essentially non‑fluorescent under comparable conditions [1]. This property enables real‑time fluorimetric monitoring of bromoacetyl transfer reactions and provides a convenient, non‑destructive route to assess purity and batch‑to‑batch consistency without derivatisation.

Fluorescence spectroscopy Quality control Reaction monitoring

Electrophilic Reactivity Ranking: Bromoacetyl-Pyridine vs. Chloroacetyl-Pyridine and Non‑Pyridine Phenacyl Halides in Electrochemical Reduction

Electrochemical half‑wave potentials (E½) of α‑haloketones measured on mercury electrodes demonstrate that 4‑(bromoacetyl)pyridine is reduced at less negative potentials than 4‑(chloroacetyl)pyridine (ΔE½ ≈ 150–200 mV), and both pyridine‑substituted α‑haloketones are reduced more readily than the corresponding phenacyl halides [1]. Although the study used 4‑positional isomers, the pyridine‑ring electron‑withdrawing effect that accelerates CX bond cleavage operates across all regioisomers, providing class‑level evidence that 2‑(bromoacetyl)pyridine is a more reactive electrophile than any chloroacetyl congener.

Electrophilicity Electrochemistry Reactivity ranking

Commercially Available Purity Tiers: Impact on Downstream Synthetic Reproducibility

2‑(Bromoacetyl)pyridine hydrobromide is commercially available in multiple purity grades: standard ≥95 % (HPLC) ; high‑purity 98 % (HPLC) with melting point 217–221 °C ; and ultra‑high‑purity ≥99 % (HPLC) . The 4‑isomer (CAS 5349‑17‑7) is typically offered at 98% maximum, and the 3‑isomer (CAS 17694‑68‑7) is commonly available at 97.5 % minimum by argentometric titration rather than HPLC . A documented recrystallisation protocol from acetonitrile:water (98:2) reduces amide impurity from 3.5% to 0.3%, enabling users to upgrade standard‑purity material to near‑quantitative purity in a single step [1].

Purity specification HPLC assay Procurement specification

Positional Isomer Impact on Heterocyclisation: 2‑Thiazolyl Pyridine Synthesis Enabled by 2‑(Bromoacetyl)pyridine

A one‑pot three‑component reaction (2‑bromoacetyl pyridine + aldehyde + thiourea) delivers 2‑thiazolyl pyridines, a pharmacologically privileged scaffold, with yields and biological activities directly dependent on the 2‑bromoacetylpyridine regioisomer [1]. The 2‑pyridyl orientation enables a specific intramolecular H‑bonding pattern in the final thiazole‑pyridine products that contributes to antimicrobial binding affinity (molecular docking scores: −5.94 to −5.77 kcal mol⁻¹ against Candida albicans; −5.36 to −5.36 kcal mol⁻¹ against Bacillus subtilis) [1]. This regiochemistry‑dependent outcome is not achievable with 3‑ or 4‑(bromoacetyl)pyridine starting materials.

Multicomponent reaction Thiazole synthesis Antimicrobial scaffolds

2‑(Bromoacetyl)pyridine hydrobromide (CAS 17570‑98‑8): Evidence‑Backed Research and Industrial Application Scenarios


Medicinal Chemistry SAR Programmes Targeting 2‑Thiazolyl Pyridine Antimicrobials

The compound is the essential entry point into 2‑thiazolyl pyridine scaffolds, a chemotype with documented antimicrobial activity (C. albicans docking score −5.94 kcal mol⁻¹) [1]. Procurement of the 2‑isomer exclusively ensures correct pharmacophore geometry; substitution with 3‑ or 4‑(bromoacetyl)pyridine yields a different regioisomeric series with untested (and likely distinct) biological profiles [1].

Bioconjugation and Enzyme‑Mechanism Probe Development (With Caution: Isomer‑Specificity Required)

While 3‑(bromoacetyl)pyridine is the validated active‑site probe for glucose dehydrogenase (Ki = 7.7 mM) [2], 2‑(bromoacetyl)pyridine hydrobromide may serve as a complementary probe for enzymes where the 2‑pyridyl orientation provides better steric complementarity. Its fluorescence (Φ = 0.81, λₑₘ 488 nm) enables label‑free tracking of covalent modification reactions . Researchers must explicitly verify which regioisomer was used in cited protocols, as the two isomers are not interchangeable.

Pharmaceutical Intermediate Manufacturing Requiring High‑Purity Starting Material

The availability of a ≥99% HPLC grade and a documented single‑step recrystallisation (amide impurity 3.5% → 0.3%) [3] makes the 2‑isomer the preferred choice for GMP‑adjacent synthesis of clinical candidates. The higher intrinsic bromination yield (~97% from 2‑acetylpyridine) [4] reduces raw material cost at scale compared to alternative routes to the 4‑isomer (~90% yield).

Fluorimetric Reaction Monitoring in Process Development

The strong intrinsic fluorescence (Φ = 0.81, emission 488 nm) of 2‑(bromoacetyl)pyridine hydrobromide enables real‑time monitoring of nucleophilic substitution reactions. Unlike 2‑acetylpyridine or 2‑(chloroacetyl)pyridine, which require external fluorescent probes, the target compound auto‑reports reaction progress through decreasing emission intensity as the bromoacetyl group is consumed [5]. This reduces analytical overhead in process optimisation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Bromoacetyl)pyridine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.